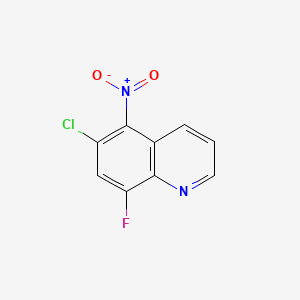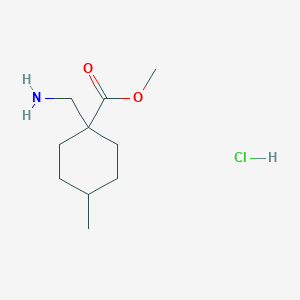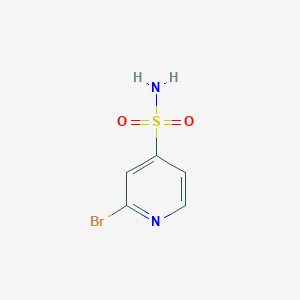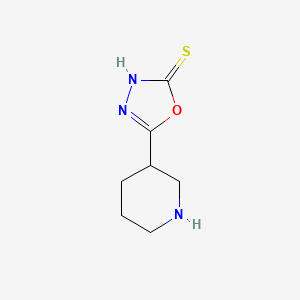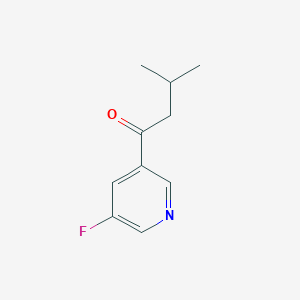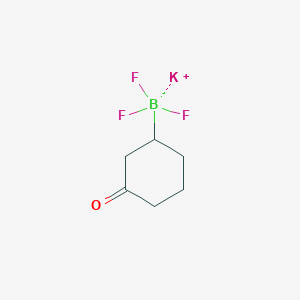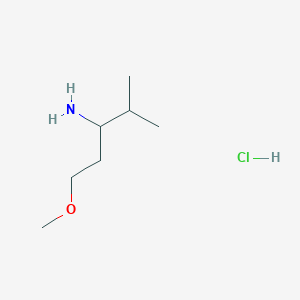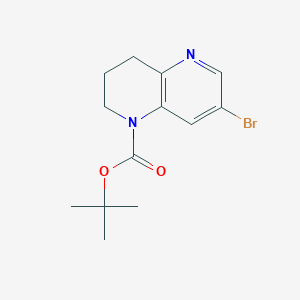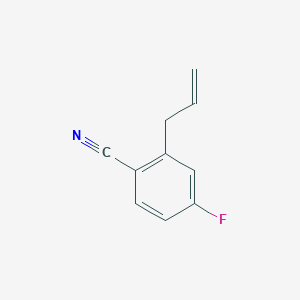
3-(2-Cyano-5-fluorophenyl)-1-propene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Cyano-5-fluorophenyl)-1-propene is an organic compound characterized by the presence of a cyano group and a fluorine atom attached to a phenyl ring, which is further connected to a propene chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Cyano-5-fluorophenyl)-1-propene typically involves the reaction of 2-cyano-5-fluorobenzaldehyde with a suitable propene derivative under specific conditions. One common method involves the use of a Wittig reaction, where the aldehyde reacts with a phosphonium ylide to form the desired propene compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale Wittig reactions or other catalytic processes that ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
化学反应分析
Types of Reactions
3-(2-Cyano-5-fluorophenyl)-1-propene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted phenyl derivatives.
科学研究应用
3-(2-Cyano-5-fluorophenyl)-1-propene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(2-Cyano-5-fluorophenyl)-1-propene involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and fluorine groups play a crucial role in modulating the compound’s reactivity and binding affinity. These interactions can lead to the inhibition or activation of specific biochemical pathways, contributing to its observed effects .
相似化合物的比较
Similar Compounds
- 2-Cyano-5-fluorophenylboronic acid
- 3-(2-Cyano-5-fluorophenyl)benzaldehyde
- 3-{(2-cyano-5-fluorophenyl)methylamino}propanoic acid
Uniqueness
3-(2-Cyano-5-fluorophenyl)-1-propene is unique due to its specific structural features, such as the combination of a cyano group and a fluorine atom on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
属性
分子式 |
C10H8FN |
|---|---|
分子量 |
161.18 g/mol |
IUPAC 名称 |
4-fluoro-2-prop-2-enylbenzonitrile |
InChI |
InChI=1S/C10H8FN/c1-2-3-8-6-10(11)5-4-9(8)7-12/h2,4-6H,1,3H2 |
InChI 键 |
PSZCMWBNHBJRSY-UHFFFAOYSA-N |
规范 SMILES |
C=CCC1=C(C=CC(=C1)F)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


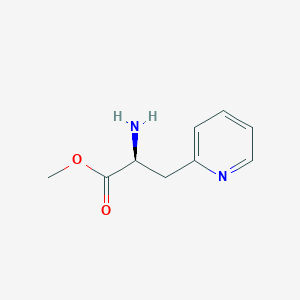


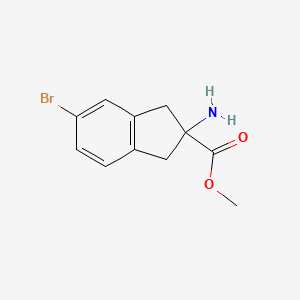
![n-[2-(2,5-Dichlorothiophen-3-yl)ethyl]-2-phenylacetamide](/img/structure/B13504379.png)
